![molecular formula C19H21FN2O3 B244923 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)
2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the benzamide family and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its ability to bind to specific enzymes, thereby inhibiting their activity. This inhibition can lead to various biochemical and physiological effects, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide are dependent on the specific enzyme that it targets. For example, inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of protein kinases can affect various cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its ability to selectively target specific enzymes, which can lead to fewer off-target effects. However, the compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One potential area of interest is its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a promising compound with potential applications in the field of medicinal chemistry. Its ability to selectively target specific enzymes makes it a valuable tool for research, and further studies are needed to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves several steps, including the reaction of 3-methoxy-4-(pentanoylamino)aniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its ability to act as an inhibitor of specific enzymes, such as histone deacetylases and protein kinases, which are involved in various cellular processes.
Eigenschaften
Molekularformel |
C19H21FN2O3 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21FN2O3/c1-3-4-9-18(23)22-16-11-10-13(12-17(16)25-2)21-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
UWCBMFDHVJIADB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.